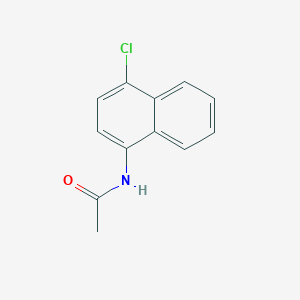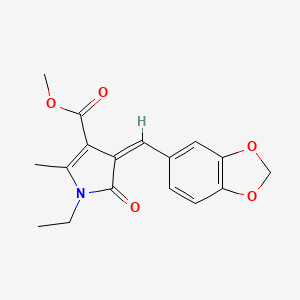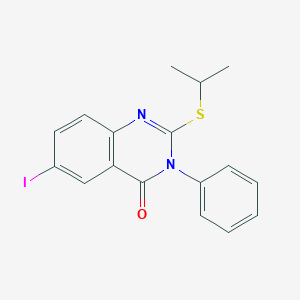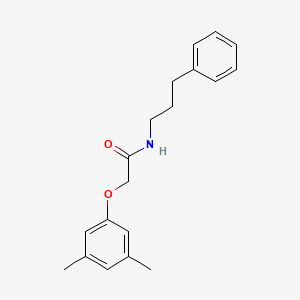![molecular formula C17H14N2O5S2 B4772447 2-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-6-METHOXYPHENYL 1-BENZENESULFONATE](/img/structure/B4772447.png)
2-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-6-METHOXYPHENYL 1-BENZENESULFONATE
Overview
Description
2-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-6-METHOXYPHENYL 1-BENZENESULFONATE is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound’s structure includes a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This unique structure imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-6-METHOXYPHENYL 1-BENZENESULFONATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring and the subsequent attachment of the benzenesulfonate group. Common reagents used in these reactions include sulfur-containing compounds, amines, and various catalysts to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-6-METHOXYPHENYL 1-BENZENESULFONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
2-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-6-METHOXYPHENYL 1-BENZENESULFONATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and target specific proteins.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-6-METHOXYPHENYL 1-BENZENESULFONATE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzenesulfonate group play crucial roles in binding to these targets and modulating their activity. This can lead to changes in cellular pathways and biological processes, making the compound effective in various applications.
Comparison with Similar Compounds
Similar Compounds
- 4-{5-[(Z)-(2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID
- N- (4- { (Z)- [ (2Z)-3-ethyl-4-oxo-2- (4H-1,2,4-triazol-4-ylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl)acetamide
Uniqueness
2-[(2-IMINO-4-OXO-1,3-THIAZOLAN-5-YLIDEN)METHYL]-6-METHOXYPHENYL 1-BENZENESULFONATE is unique due to its specific combination of a thiazole ring and a benzenesulfonate group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-6-methoxyphenyl] benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S2/c1-23-13-9-5-6-11(10-14-16(20)19-17(18)25-14)15(13)24-26(21,22)12-7-3-2-4-8-12/h2-10H,1H3,(H2,18,19,20)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWLGVLYCAEAMJ-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)C=C3C(=O)N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OS(=O)(=O)C2=CC=CC=C2)/C=C\3/C(=O)N=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,3-benzothiazol-2-yl)benzyl]-3-chloro-4-methoxybenzamide](/img/structure/B4772372.png)

![1-(5-{[3-(2,5-difluorobenzoyl)-1-piperidinyl]carbonyl}-2-thienyl)ethanone](/img/structure/B4772390.png)
![N-methyl-N-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B4772391.png)
![N-{2-[methyl(phenyl)amino]ethyl}-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4772408.png)
![N-[3-({[4-(acetylamino)phenyl]sulfonyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B4772412.png)

![2-[2-(3-methylphenoxy)propanoyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B4772426.png)
![4-allyl-3-({[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4772434.png)




![2-[(4-ethyl-5-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B4772470.png)
